molecular formula C11H18N4 B13348206 (1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

カタログ番号: B13348206
分子量: 206.29 g/mol
InChIキー: GIDWCJFDEIGORV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic amine featuring an imidazo[1,2-b]pyrazole core substituted with a methyl group at position 6, an isobutyl group at position 1, and a methanamine moiety at position 5.

特性

分子式

C11H18N4

分子量

206.29 g/mol

IUPAC名

[6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazol-7-yl]methanamine

InChI

InChI=1S/C11H18N4/c1-8(2)7-14-4-5-15-11(14)10(6-12)9(3)13-15/h4-5,8H,6-7,12H2,1-3H3

InChIキー

GIDWCJFDEIGORV-UHFFFAOYSA-N

正規SMILES

CC1=NN2C=CN(C2=C1CN)CC(C)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole with formaldehyde and ammonia, leading to the formation of the methanamine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

科学的研究の応用

Chemistry

In chemistry, (1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .

Medicine

In medicinal chemistry, (1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is explored for its potential therapeutic applications. It is being investigated as a candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure makes it suitable for applications in the production of polymers, coatings, and other advanced materials .

作用機序

The mechanism of action of (1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

生物活性

(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a compound belonging to the imidazo[1,2-b]pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrazole ring fused with an imidazole moiety, incorporating an isobutyl group and a methyl group at specific positions. Its molecular formula is C11H17N3C_{11}H_{17}N_3 with a molecular weight of approximately 207.27 g/mol. The presence of functional groups such as the amine and the unique arrangement of substituents enhance its biological reactivity.

Antimicrobial Properties

Research indicates that (1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with essential metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been extensively studied, particularly in relation to breast cancer cell lines such as MDA-MB-231 and HepG2 liver cancer cells.

Key Findings:

  • Cytotoxicity : Initial screening revealed IC50 values ranging from 2.43 to 14.65 μM against various cancer cell lines, indicating potent growth inhibition.
  • Mechanism of Action : The compound induces apoptosis in cancer cells through caspase activation and modulation of cell cycle progression. Specifically, studies showed enhanced caspase-3 activity (1.33–1.57 times) at concentrations as low as 10 μM.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2312.43–7.84Induces apoptosis via caspase activation
HepG24.98–14.65Inhibits growth; affects microtubule dynamics

The biological activity of (1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell survival and proliferation.
  • Microtubule Destabilization : It acts as a microtubule-destabilizing agent, which is crucial for disrupting mitotic processes in rapidly dividing cancer cells.
  • Receptor Modulation : Interaction with various cellular receptors may also play a role in its anticancer effects.

Case Studies

Several studies have highlighted the efficacy of (1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine in preclinical settings:

  • Study A : Investigated the compound's effect on MDA-MB-231 cells, demonstrating significant apoptosis induction and cell cycle arrest.
  • Study B : Focused on the antimicrobial effects against multi-drug resistant bacterial strains, showing promising results that warrant further investigation.

類似化合物との比較

Structural Variations and Molecular Properties

The imidazo[1,2-b]pyrazole scaffold allows for modular substitutions at positions 1, 6, and 7. Key analogs and their distinguishing features are summarized below:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Notable Features
Target: (1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Isobutyl C₁₂H₁₈N₄ ~218.3* N/A N/A Branched alkyl chain for lipophilicity
(1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Cyclopentyl C₁₂H₁₈N₄ 218.3 ≥95% Not specified Discontinued product; cyclic substituent
(1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Cyclobutylmethyl C₁₂H₁₈N₄ 218.3 Not specified -4°C (6–12 weeks), -20°C (1–2 years) Rigid cyclic alkyl group; stringent storage requirements
(1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Prop-2-yn-1-yl C₉H₁₀N₄ 174.2 Not specified Not specified Triple bond introduces reactivity
(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine None (6-cyclobutyl) C₁₀H₁₄N₄ 190.25 ≥95% Not specified Cyclobutyl at position 6; smaller molecular weight

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Lipophilicity: The isobutyl group in the target compound provides a branched alkyl chain, likely enhancing lipophilicity compared to the cyclopentyl (cyclic, non-polar) and prop-2-yn-1-yl (polarizable triple bond) analogs .

Stability and Storage :

  • The cyclobutylmethyl analog requires stringent storage conditions (-4°C short-term, -20°C long-term), suggesting higher sensitivity to degradation compared to the cyclopentyl and propynyl derivatives .
  • The cyclopentyl analog is listed as a discontinued product, possibly due to synthetic challenges or stability issues .

Reactivity :

  • The prop-2-yn-1-yl group introduces a terminal alkyne, which may participate in click chemistry or oxidation reactions, offering functional versatility absent in the target compound .

Positional Isomerism :

  • The 6-cyclobutyl analog () substitutes the methyl group at position 6 with a cyclobutyl ring, reducing molecular weight (190.25 vs. 218.3 g/mol) and altering steric and electronic properties .

Research Implications and Gaps

  • Biological Activity: No data on receptor binding, enzymatic inhibition, or toxicity are provided. Future studies should explore structure-activity relationships (SAR) for these analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。